molecular formula C8H8Cl2 B6334074 2-Chloro-1-(chloromethyl)-3-methylbenzene CAS No. 1261581-40-1

2-Chloro-1-(chloromethyl)-3-methylbenzene

Cat. No.: B6334074
CAS No.: 1261581-40-1
M. Wt: 175.05 g/mol
InChI Key: JZHJDKCFOSYOSS-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-3-methylbenzene is an organic compound with the CAS Registry Number 1261581-40-1 and the molecular formula C 8 H 8 Cl 2 . It has a molecular weight of 175.06 g/mol . This compound is a dichlorinated derivative of a methylbenzene (toluene), featuring both a chloro substituent on the benzene ring and a chloromethyl group (-CH 2 Cl) . The presence of these two distinct chlorine-containing functional groups makes it a valuable bifunctional intermediate in organic synthesis. The chloromethyl group is particularly reactive, often participating in nucleophilic substitution reactions, alkylations, or serving as a precursor for further functional group transformations. Researchers may utilize this compound in the development of more complex molecular architectures, including pharmaceuticals, agrochemicals, and ligands for catalytic systems. It is structurally related to other isomeric compounds such as 1-Chloro-3-(chloromethyl)-2-methylbenzene (CAS 55676-89-6) . Please handle with care: this compound is classified with the hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHJDKCFOSYOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(chloromethyl)-3-methylbenzene typically involves the chlorination of 3-methylbenzyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-(chloromethyl)-3-methylbenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: 2-Chloro-1-(chloromethyl)-3-methylbenzene can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of 3-methylbenzoic acid.

    Reduction: Formation of 3-methylbenzyl chloride.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(chloromethyl)-3-methylbenzene serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the chlorine atoms act as leaving groups, facilitating the formation of more complex molecules .

Research has indicated potential biological activities associated with this compound. It has been explored as a building block for bioactive molecules that may target specific enzymes or receptors within biological systems. The structural features of 2-chloro-1-(chloromethyl)-3-methylbenzene allow it to interact with various biological pathways, making it a candidate for drug development .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals, polymers, and resins. Its unique chemical properties enable it to be incorporated into formulations that require specific functional characteristics, such as enhanced stability or reactivity .

Case Study 1: Pharmaceutical Development

A study focused on synthesizing new drug candidates using 2-chloro-1-(chloromethyl)-3-methylbenzene as an intermediate. The research highlighted its effectiveness in producing compounds with improved efficacy against certain diseases. The results demonstrated that derivatives of this compound exhibited promising activity in enzyme inhibition assays .

Case Study 2: Agrochemical Synthesis

Another investigation examined the use of this compound in developing agrochemicals aimed at pest control. The study reported successful synthesis pathways leading to novel insecticides that showed enhanced activity compared to existing products. The chloromethyl group was crucial for the biological activity observed in field trials .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-3-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on the Benzene Ring

2-Bromo-1-chloro-3-methylbenzene (CAS 69190-56-3)
  • Structure : Substitutes the chloromethyl group with bromine at position 1.
  • Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electrophilic substitution rates. However, bromine’s larger atomic size could enhance steric effects.
  • Applications : Likely used in Suzuki-Miyaura couplings due to bromine’s suitability in palladium-catalyzed reactions.
1-Chloro-2-methyl-3-nitrobenzene
  • Structure : Replaces the chloromethyl group with a nitro group at position 3.
  • Physical Properties: Nitro groups increase melting points (e.g., 116–118°C for 1-amino-4-chloro-2-nitrobenzene ) and density due to strong intermolecular interactions.
  • Reactivity : The electron-withdrawing nitro group deactivates the ring, directing electrophilic attacks to meta positions. This contrasts with the activating chloromethyl group in the target compound .
2-(2-Chloroethyl)-1,3-dimethylbenzene (CAS 30595-81-4)
  • Structure : Features a chloroethyl group instead of chloromethyl.
  • Reactivity : The longer alkyl chain may reduce reactivity in nucleophilic substitutions compared to the chloromethyl group.

Functional Group Analogues: Organophosphate Derivatives

Tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP)
  • Structure : Incorporates three 2-chloro-1-(chloromethyl)ethyl groups linked to a phosphate core.
  • Applications : Widely used as a flame retardant in polymers and childcare articles.
  • Regulatory Status: Classified under "List I Organohalogen/Organophosphorus" due to environmental persistence and toxicity concerns .
  • Reactivity : The phosphate ester backbone alters solubility and thermal stability compared to the aromatic target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight Key Applications Regulatory Notes
2-Chloro-1-(chloromethyl)-3-methylbenzene Cl, CH2Cl, CH3 (positions 2,1,3) ~175.5 (estimated) Organic synthesis intermediate Likely regulated as chlorinated aromatic
2-Bromo-1-chloro-3-methylbenzene Br, Cl, CH3 (positions 2,1,3) ~205.5 Cross-coupling reactions Brominated aromatic regulations
TDCP Phosphate with 3 chloromethyl groups ~430.8 Flame retardant List I Organohalogen

Research Findings and Implications

  • Environmental Impact : Chlorinated aromatics like the target compound may face scrutiny under regulations similar to TDCP, necessitating rigorous disposal protocols .
  • Thermal Stability : Unlike TDCP, which is designed for high thermal resistance in flame retardants, the target compound’s stability is likely lower due to the absence of a phosphate backbone.

Biological Activity

2-Chloro-1-(chloromethyl)-3-methylbenzene, also known as 1-chloro-3-(chloromethyl)-2-methylbenzene , is a chlorinated aromatic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8Cl2
  • Molecular Weight : 171.06 g/mol
  • CAS Number : 14599763
  • SMILES Notation : ClC(Cc1ccccc1C)Cl

The compound features a methyl group and two chlorine substituents on a benzene ring, which may influence its reactivity and biological interactions.

Chlorinated aromatic compounds often exhibit biological activity through various mechanisms, including:

  • Electrophilic Attack : The chlorine atoms can facilitate electrophilic substitution reactions, which may affect cellular components.
  • Metabolic Activation : Some studies suggest that chlorinated compounds undergo metabolic activation to form reactive intermediates that can interact with DNA or proteins, potentially leading to mutagenic effects .

Antimicrobial Properties

Research has indicated that chlorinated compounds can possess antimicrobial properties. For instance, studies have shown that similar chlorinated benzene derivatives exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Carcinogenic Potential

Chlorinated aromatic compounds are frequently investigated for their carcinogenic potential. Epidemiological studies have linked exposure to chlorinated compounds in industrial settings to increased cancer risks, particularly respiratory cancers . Animal studies have demonstrated tumorigenic effects when exposed to similar compounds via skin application or inhalation, indicating a potential risk associated with 2-chloro-1-(chloromethyl)-3-methylbenzene .

Industrial Exposure and Cancer Risk

A notable case study involved workers in benzoyl chloride production, where an increased incidence of respiratory tract cancers was reported. The study highlighted the correlation between chlorinated compound exposure and cancer development, suggesting a need for further investigation into specific compounds like 2-chloro-1-(chloromethyl)-3-methylbenzene .

Experimental Studies in Animals

Experimental studies have shown that related chlorinated compounds induce tumors in laboratory animals. For example, benzyl chloride exposure resulted in significant tumor formation in mice and rats, emphasizing the potential carcinogenicity of chlorinated benzene derivatives .

Study TypeFindings
EpidemiologicalIncreased respiratory cancer among exposed workers
Animal StudiesTumor induction in mice and rats after exposure

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of chlorinated compounds. It has been established that the position and number of chlorine substituents significantly affect biological activity. For example, the presence of multiple chlorine atoms can enhance cytotoxicity and mutagenicity .

Chemical Reactions Analysis

Free Radical Substitution

This reaction occurs under UV light, involving chlorine radicals that target the benzylic (chloromethyl) or methyl groups.

Reagent/Condition Product Mechanism
Cl₂, UV lightPolychlorinated derivativesChain reaction: Initiation (Cl₂ → 2Cl- ), Propagation (H abstraction, Cl- addition), Termination .

Key Observations :

  • The chloromethyl group undergoes successive chlorine substitutions, forming dichloromethyl and trichloromethyl derivatives.

  • Methyl group chlorination is less favored due to steric hindrance and electronic effects from adjacent substituents .

Electrophilic Aromatic Substitution

The compound’s benzene ring reacts with electrophiles, influenced by directing effects of substituents.

Reagent Position of Substitution Product
HNO₃, H₂SO₄ (nitration)Meta to Cl, para to methylNitro derivatives
Br₂, FeBr₃ (bromination)Ortho/para to methylBrominated analogs

Directing Effects :

  • The chlorine atom (electron-withdrawing) directs incoming electrophiles to meta positions.

  • The methyl group (electron-donating) directs to ortho/para positions, creating competitive regioselectivity .

Nucleophilic Substitution

The chloromethyl group reacts with nucleophiles via Sₙ2 mechanisms.

Nucleophile Product Conditions
NaOH (aqueous)2-Chloro-3-methylbenzyl alcoholReflux in ethanol/water
NH₃2-Chloro-3-methylbenzylamineHigh-pressure ammonia, heat
KCN2-Chloro-3-methylphenylacetonitrilePolar aprotic solvent (e.g., DMSO)

Efficiency : Reactivity is enhanced by the electron-withdrawing chlorine, which polarizes the C–Cl bond .

Reduction Reactions

Reduction targets the chloromethyl group or aromatic ring.

Reagent Product Outcome
H₂, Pd/C2-Chloro-3-methyltolueneChlorine removal from chloromethyl group
LiAlH₄2-Chloro-3-methylbenzyl alcoholPartial reduction retaining aromatic ring
Na/NH₃Cyclohexane derivativeFull ring reduction (rare under standard conditions)

Comparative Reactivity Table

Reaction Type Rate Relative to Toluene Key Influencing Factor
Free Radical Substitution3× fasterStabilization of benzylic radicals by Cl
Electrophilic Substitution0.5× slowerDeactivation by electron-withdrawing Cl
Nucleophilic Substitution10× fasterPolarization of C–Cl bond by adjacent groups

Mechanistic Insights

  • Steric Effects : The 3-methyl group hinders electrophilic attack at adjacent positions.

  • Electronic Effects : Chlorine’s inductive effect reduces ring electron density, slowing electrophilic substitution but accelerating nucleophilic pathways.

  • Thermodynamics : Polychlorination is exothermic but kinetically controlled under UV light .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Chloro-1-(chloromethyl)-3-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous chlorinated aromatic compounds (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene) are synthesized via base-mediated reactions (e.g., potassium carbonate) in solvents like dichloromethane . Optimization may involve adjusting stoichiometry, temperature, and catalyst selection. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC), with purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and chloromethyl/methyl group assignments. Mass spectrometry (MS) provides molecular weight validation, while ultraviolet-visible (UV-Vis) spectroscopy can track conjugation effects. Infrared (IR) spectroscopy aids in identifying functional groups (e.g., C-Cl stretches at ~550–850 cm⁻¹). Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What safety protocols are essential for handling chlorinated aromatic compounds like this substance?

  • Methodological Answer : Engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and goggles, and rigorous hygiene practices (e.g., no eating in labs) are mandatory. Airborne concentrations should be monitored using gas detectors. Emergency showers/eye wash stations must be accessible. Contaminated clothing requires specialized laundering, and medical surveillance (e.g., liver/kidney function tests) is advised for chronic exposure .

Advanced Research Questions

Q. How can environmental persistence and biodegradation pathways be systematically evaluated?

  • Methodological Answer : Biodegradability screening tests (e.g., OECD 301 series) combined with quantitative structure-activity relationship (QSAR) models predict half-lives and transformation products. For example, structurally related tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP) exhibits a half-life of 231 days in water, indicating high persistence . Advanced analytical tools like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect degradation byproducts. Computational models (e.g., EPI Suite) estimate log Kow and bioaccumulation potential .

Q. What analytical strategies are suitable for detecting trace levels in complex matrices (e.g., environmental samples or consumer products)?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS provides high sensitivity and specificity. For regulatory compliance (e.g., EU Directive 2014/79/EU), method validation should include limits of detection (LOD) ≤1 mg/kg. Matrix-matched calibration and isotope-labeled internal standards improve accuracy. Accelerated solvent extraction (ASE) is effective for solid samples like polymers .

Q. What mechanistic insights explain the compound’s toxicological profile, and how can in vitro assays clarify its bioactivity?

  • Methodological Answer : Chlorinated compounds often exhibit neurotoxicity and carcinogenicity via reactive metabolite formation (e.g., epoxides). In vitro assays using hepatic microsomes can identify metabolic activation pathways. Cytotoxicity screening (e.g., MTT assay) in human cell lines (e.g., HepG2) quantifies IC₅₀ values. Genotoxicity is assessed via Ames test or comet assay. The compound’s structural similarity to TDCP (classified as Carcinogenic Category 2) suggests potential DNA alkylation or oxidative stress mechanisms .

Q. How do regulatory frameworks influence research priorities for halogenated flame retardant precursors?

  • Methodological Answer : Regulatory restrictions (e.g., Nordic Swan Ecolabel’s 5 mg/kg limit for TDCP in toys) drive the need for alternative synthesis pathways and greener substitutes. Life-cycle assessments (LCAs) evaluate environmental trade-offs, while structure-activity relationship (SAR) studies guide the design of less persistent analogs. Collaboration with regulatory bodies ensures alignment with evolving guidelines (e.g., REACH PMT/vPvM criteria) .

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